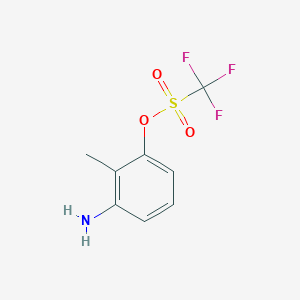

3-Amino-2-methylphenyl trifluoromethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-methylphenyl trifluoromethanesulphonate is a chemical compound with the CAS Number: 1820706-98-6 . It has a molecular weight of 255.22 . The IUPAC name for this compound is 3-amino-2-methylphenyl trifluoromethanesulfonate . It is a solid at room temperature .

Molecular Structure Analysis

The Inchi Code for 3-Amino-2-methylphenyl trifluoromethanesulphonate is 1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 . The Inchi Key is CCISASOLGXQFEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-2-methylphenyl trifluoromethanesulphonate is a solid at room temperature . It has a molecular weight of 255.22 .Scientific Research Applications

Synthesis and Chemical Reactions

3-Amino-2-methylphenyl trifluoromethanesulphonate serves as a critical intermediate in various synthetic chemical reactions. For instance, the compound has been utilized in the synthesis of α-aminophosphonates under solvent-free conditions, showcasing its role in creating compounds with significant antioxidant properties (Rao et al., 2015). This demonstrates its versatility in synthetic chemistry, especially in the production of compounds with potential biological activities.

Catalysis and Polymer Chemistry

In polymer chemistry, 3-Amino-2-methylphenyl trifluoromethanesulphonate has been implicated in the development of novel polymers for desalination technologies. This includes the synthesis of Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives for the creation of composite nanofiltration membranes (Padaki et al., 2013). These advancements highlight its application in addressing critical environmental challenges through material science.

Bioactive Compound Development

The compound also plays a role in the development of bioactive molecules, such as phosphonate-based corrosion inhibitors for industrial applications. Its utility in synthesizing α-aminophosphonates demonstrates its importance in creating corrosion inhibitors with high efficiency, providing insights into its potential industrial applications (Gupta et al., 2017).

Organic and Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Amino-2-methylphenyl trifluoromethanesulphonate have been explored for their antimicrobial and antifungal activities, underlining its significance in the development of new therapeutic agents. This showcases the compound's potential in contributing to health sciences through the creation of new pharmacologically active substances (Cieniecka-Rosłonkiewicz et al., 2005).

Environmental Sciences

Its role extends to environmental sciences, where it has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux for dye solution treatment, indicating its application in water purification technologies (Liu et al., 2012).

Safety and Hazards

The safety information for 3-Amino-2-methylphenyl trifluoromethanesulphonate indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P271, P260, and P280, which advise against breathing dust/fume/gas/mist/vapours/spray, advise against eating, drinking or smoking when using this product, and advise wearing protective gloves/protective clothing/eye protection/face protection, respectively .

properties

IUPAC Name |

(3-amino-2-methylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCISASOLGXQFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylphenyl trifluoromethanesulphonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605328.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)